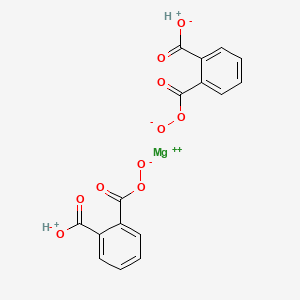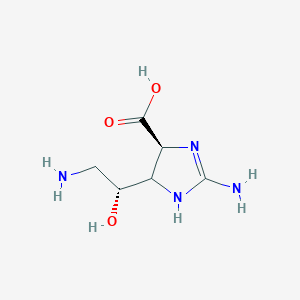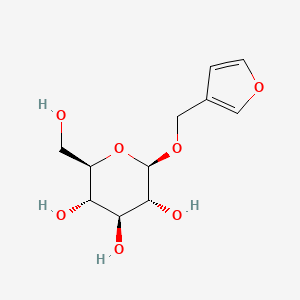
JE-2147
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JE-2147 is a dipeptide protease inhibitor that has shown potent activity against multi-protease inhibitor-resistant HIV-1 strains. This compound contains allophenylnorstatine, which contributes to its effectiveness against a wide range of HIV-1, HIV-2, and simian immunodeficiency virus strains . This compound is particularly notable for its ability to inhibit drug-resistant HIV-1 strains, making it a promising candidate for treating patients with multi-protease inhibitor-resistant HIV-1 .
Méthodes De Préparation
The synthesis of JE-2147 involves the incorporation of allophenylnorstatine into a dipeptide structure. The synthetic route typically includes the following steps:
Formation of the peptide bond: This involves the coupling of different amino acids through peptide bonds.
Incorporation of allophenylnorstatine: This step is crucial for the compound’s activity against HIV-1.
Purification and characterization: The final product is purified and characterized using techniques such as high-performance liquid chromatography and mass spectrometry.
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps, with optimization for yield and purity.
Analyse Des Réactions Chimiques
JE-2147 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and efficacy.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
JE-2147 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and protease inhibition.
Biology: this compound is used to study the mechanisms of HIV-1 resistance and the development of new protease inhibitors.
Medicine: The compound is being investigated for its potential use in treating patients with multi-protease inhibitor-resistant HIV-1.
Industry: This compound can be used in the development of new antiviral drugs and therapies.
Mécanisme D'action
JE-2147 exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the maturation and replication of the virus. The compound binds to the active site of the protease enzyme, preventing it from cleaving the viral polyprotein into functional proteins. This inhibition disrupts the viral life cycle and reduces the replication of the virus . The presence of a flexible P2* moiety in this compound is important for its potency against both wild-type and mutant viruses .
Comparaison Avec Des Composés Similaires
JE-2147 is unique compared to other protease inhibitors due to its ability to inhibit multi-protease inhibitor-resistant HIV-1 strains. Similar compounds include:
Propriétés
IUPAC Name |
3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N3O5S/c1-20-11-8-9-14-23(20)18-33-30(39)28-32(3,4)41-19-35(28)31(40)27(37)25(17-22-12-6-5-7-13-22)34-29(38)24-15-10-16-26(36)21(24)2/h5-16,25,27-28,36-37H,17-19H2,1-4H3,(H,33,39)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFQBQOBLVLKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2C(SCN2C(=O)C(C(CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870172 |
Source


|
| Record name | 3-[2-Hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-phenylbutanoyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[4-[2-(4-Methoxyphenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]ethanone](/img/structure/B1229158.png)
![1-[[2-(4-ethylphenyl)-5-methyl-4-oxazolyl]methyl]-N-[(2-methoxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1229159.png)
